(4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]
Description
(4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] (CAS: 1639791-77-7; molecular formula: C₂₃H₂₄N₂O₂; molecular weight: 360.44) is a chiral bisoxazoline ligand with a rigid cyclopentylidene backbone. This compound is widely employed in asymmetric catalysis due to its ability to coordinate with transition metals (e.g., Ni²⁺, Cu⁺) to form enantioselective catalysts. Its stereochemical configuration (4S,4'S) ensures precise spatial control during catalytic cycles, enabling high enantiomeric excess (ee) in reactions such as nitrile imine cycloadditions and 1,3-dipolar cycloadditions .
The ligand is typically synthesized via cyclization reactions involving chiral amino alcohols and diketones. It is stored under inert conditions (2–8°C) to preserve its stereochemical integrity .
Properties
IUPAC Name |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-3-9-17(10-4-1)19-15-26-21(24-19)23(13-7-8-14-23)22-25-20(16-27-22)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2/t19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYVXKTMXQMID-WOJBJXKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=N[C@H](CO2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of Phenyl Groups: The phenyl groups are introduced through a substitution reaction, often using phenyl halides and a suitable base.
Formation of Cyclopentylidene Bridge: The cyclopentylidene bridge is formed by reacting the oxazole derivatives with a cyclopentanone derivative under acidic or basic conditions to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of (4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and solvent conditions to ensure high yield and purity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Analytical methods like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) are used to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the oxazole rings into corresponding amines.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenyl halides, bases, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions include various oxazole derivatives, amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantioselective products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing chiral drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of advanced materials and polymers with specific optical and mechanical properties.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to bind selectively to specific sites, influencing various biochemical pathways. For example, as a chiral ligand, it can facilitate asymmetric catalysis by stabilizing transition states and intermediates, leading to the formation of enantioselective products.
Comparison with Similar Compounds
Structural Variations and Catalytic Performance
The following table compares (4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] with structurally related bisoxazoline ligands:
Key Observations :
Backbone Rigidity : Cyclopentylidene-based ligands (e.g., 1639791-77-7) exhibit superior enantioselectivity compared to cyclopropylidene derivatives due to enhanced conformational rigidity, which reduces undesired stereochemical flexibility during catalysis .
Substituent Effects: Phenyl groups (1639791-77-7) provide strong π-π interactions with aromatic substrates, enhancing ee in cycloadditions . Benzyl groups (2005443-99-0) improve solubility in nonpolar solvents but reduce catalytic activity due to increased steric bulk . tert-Butyl substituents (298693-03-5) are optimal for reactions requiring steric shielding but are less effective in polar media .
Metal Coordination : The Ni(II) complex of the dibenzofurandiyl ligand (CAS: 940880-69-3) achieves >97% ee in nitrile imine cycloadditions, outperforming cyclopentylidene analogs under identical conditions (DCE solvent, 0°C) .
Temperature and Solvent Sensitivity
Data from asymmetric nitrile imine cycloadditions catalyzed by (4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]-Ni(II):
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | DCM | 25 | 88 | 5.0 |
| 6 | DCE | 0 | 95 | 82.0 |
| 13 | DCE | 0 | 97 | 97.5 |
| 15 | DCE | -65 | 20 | 12.0 |
Analysis :
Biological Activity
The compound (4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] is a complex organic molecule characterized by its unique structural features, which include two 4,5-dihydro-4-phenyloxazole units linked by a cyclopentylidene bridge. This specific stereochemistry and oxazole framework are believed to confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of (4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] is CHNO, with a molecular weight of approximately 320.39 g/mol. The compound's structural uniqueness arises from the stereochemistry at the 4 positions of the oxazole rings, which influences its chemical reactivity and potential interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | ~320.39 g/mol |
| Functional Groups | Oxazole rings, cyclopentylidene bridge |
| Stereochemistry | (4S,4'S) |
Pharmacological Potential
Research indicates that compounds with oxazole structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique stereochemical configuration of (4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] may enhance its efficacy in these areas.
Case Studies and Findings
- Antimicrobial Activity : Preliminary studies suggest that similar oxazole derivatives demonstrate significant antimicrobial effects against various pathogens. For instance, compounds structurally related to (4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] have shown inhibition against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Research has indicated that oxazole derivatives can modulate inflammatory pathways. A study focusing on a related compound found it reduced pro-inflammatory cytokine production in vitro.
- Anticancer Properties : A series of oxazole-based compounds have been evaluated for their anticancer activity. One study reported that certain derivatives inhibited cell proliferation in various cancer cell lines through apoptosis induction.
The biological activity of (4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in disease pathways. The dual oxazole structure may facilitate binding to these targets due to its planar conformation and potential for hydrogen bonding.
Synthetic Routes
The synthesis of (4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] typically involves:
- Starting Materials : Cyclopentanone and 4-phenyloxazole.
- Reagents : Sodium hydride as a base.
- Solvent : Tetrahydrofuran (THF).
- Procedure : The reaction mixture is stirred at room temperature for several hours followed by purification using column chromatography.
Summary of Synthesis Steps
| Step | Description |
|---|---|
| Reactants | Cyclopentanone + 4-phenyloxazole |
| Base | Sodium hydride |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | Several hours at room temperature |
| Purification | Column chromatography |
Q & A
Q. What are the optimal synthetic routes for synthesizing (4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole], and how is stereochemical control achieved?
Methodological Answer: The synthesis involves multi-step organic reactions, starting with the condensation of chiral β-amino alcohols with cyclopentanone derivatives under acidic conditions. Key steps include:
- Chiral precursor preparation : Use (S)-4-phenyl-2-oxazoline as a starting material to ensure stereochemical fidelity at the 4S and 4'S positions .
- Bridge formation : Cyclopentylidene linkage is introduced via a ketone-mediated cyclization, requiring anhydrous conditions and catalysts like BF₃·Et₂O to prevent racemization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) yield the product with >95% purity and 99% enantiomeric excess (ee) .
Q. How is the stereochemistry and crystal structure of this compound confirmed?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction using SHELXL () resolves absolute configuration. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) confirms the (4S,4'S) stereochemistry .
- Spectroscopic analysis :
- NMR : H and C NMR show distinct diastereotopic proton splitting (δ 4.2–5.1 ppm) for the oxazole rings and cyclopentylidene bridge .
- Circular Dichroism (CD) : Cotton effects at 220–250 nm correlate with the (4S,4'S) configuration .
Q. What are the primary non-catalytic applications of this compound in materials science?
Methodological Answer: The compound’s chiral, rigid structure enables:
- Liquid crystal development : Induces helical twisting in nematic phases (e.g., 5CB liquid crystals) at 1–5 wt%, measured via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) for phase transition analysis .
- Chiral dopants : Modulates pitch length (100–500 nm) in cholesteric liquid crystals, quantified by selective reflection wavelength shifts .
Advanced Research Questions
Q. How can this compound be optimized as a chiral ligand in asymmetric catalysis?
Methodological Answer:
- Metal coordination studies : Screen transition metals (Ni(II), Cu(I), Pd(0)) in THF or dichloromethane. Ni(II) complexes (from ) show highest enantioselectivity (>90% ee) in nitrile imine cycloadditions due to square-planar geometry stabilizing transition states .
- Solvent/base optimization : Polar aprotic solvents (e.g., DMF) and non-bulky bases (K₂CO₃) enhance reaction rates (TOF = 12 h⁻¹) and selectivity .
- Substrate scope : Test with α,β-unsaturated ketones and aldehydes; sterically hindered substrates reduce ee by 15–20%, requiring ligand backbone modification .
Q. What strategies resolve contradictions in biological activity data for phenyloxazole derivatives?
Methodological Answer:
-
Structure-activity relationship (SAR) : Compare IC₅₀ values of analogs (Table 1) to identify critical pharmacophores.
Compound Target (IC₅₀, μM) Selectivity Index (4S,4'S)-Cyclopentylidene COX-2: 0.12 150 (vs. COX-1) Cyclohexylidene analog COX-2: 0.45 40 (vs. COX-1) -
Molecular docking : AutoDock Vina simulations reveal stronger π-π stacking (binding energy: −9.2 kcal/mol) with COX-2’s Tyr385 compared to analogs .
Q. How can computational modeling predict interactions with biological macromolecules?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein binding (GROMACS, AMBER) over 100 ns. The compound’s cyclopentylidene bridge stabilizes hydrophobic pockets in BSA (ΔG = −8.5 kcal/mol via MM-PBSA) .
- QM/MM calculations : Hybrid quantum mechanics/molecular mechanics (e.g., Gaussian/CHARMM) model charge transfer during DNA intercalation, showing HOMO localization on oxazole rings .
Data Contradiction Analysis
Q. Why do catalytic performance metrics vary across studies using similar ligands?
Critical Factors:
- Metal-ligand ratio : Excess ligand (1:2 Ni:ligand) reduces catalytic activity (TOF drops from 15 to 5 h⁻¹) due to steric crowding .
- Impurity effects : Trace water (≥0.1% in solvent) hydrolyzes the oxazole ring, lowering ee by 25% (GC-MS monitoring) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
